molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol

Cat. No.: B1348217
CAS No.: 309727-48-8
M. Wt: 333.64 g/mol
InChI Key: LAQHVVDEDALXRE-UHFFFAOYSA-N
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Description

X-ray Crystallography

While direct crystallographic data for this compound is limited, related structures (e.g., acifluorfen) adopt planar aromatic systems with dihedral angles between rings influenced by steric and electronic effects. The phenoxy group is expected to form a ~120° angle with the nitro-substituted ring, minimizing steric clash.

NMR Spectroscopy

Key signals in ¹H NMR (hypothetical, based on analogs):

Proton Environment δ (ppm) Multiplicity
Phenolic -OH 10.2 Singlet
Aromatic H (ortho to -NO₂) 8.1–8.3 Doublet
Aromatic H (meta to -O-) 7.4–7.6 Multiplet
Aromatic H (para to -CF₃) 7.2–7.3 Doublet

¹³C NMR would reveal quaternary carbons (e.g., C-F at ~120 ppm, nitro-bearing C at ~150 ppm).

Comparative Analysis of Tautomeric Forms

The compound’s potential for keto-enol tautomerism is limited due to:

  • Nitro group at position 2: Electron-withdrawing nature stabilizes the phenolic form.
  • Lack of α-hydrogens : The hydroxyl group is adjacent to the nitro group, preventing enolization.

In contrast, nitro compounds with α-hydrogens (e.g., CH₃CH₂NO₂) exhibit tautomerism. Computational studies (DFT/B3LYP) confirm a single dominant tautomer for this compound, with intramolecular hydrogen bonding between -OH and -NO₂ stabilizing the structure.

Spectroscopic Fingerprinting (IR, Raman, UV-Vis)

Infrared Spectroscopy

Bond/Vibration Wavenumber (cm⁻¹)
O-H (phenolic) 3200–3400
N-O (nitro) 1520, 1350
C-F (trifluoromethyl) 1100–1200
C-Cl 750–800

Raman Spectroscopy

Strong peaks at 1600 cm⁻¹ (aromatic C=C) and 1350 cm⁻¹ (symmetric NO₂ stretch) dominate.

UV-Vis Spectroscopy

  • λₘₐₓ : 270 nm (π→π* transition in aromatic system).
  • Shoulder at 320 nm : n→π* transition in nitro group.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQHVVDEDALXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:

    Chlorination: The chlorination of the phenoxy group is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenol moiety can undergo oxidation reactions to form various oxidation products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.

Major Products:

    Oxidation: Various quinones and other oxidized derivatives.

    Reduction: 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-aminophenol.

    Substitution: Compounds with different substituents replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Agrochemicals: It can be used in the formulation of herbicides or pesticides due to its potential biological activity.

    Materials Science: The compound may be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenol moiety can participate in hydrogen bonding and other interactions with target proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Functional Groups Molecular Formula Molar Mass (g/mol) Key Applications
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol 2-Cl, 5-CF₃ on phenoxy ring; 2-NO₂ on phenol Phenol, nitro, halogen C₁₃H₇ClF₃NO₄ 333.65 Pesticide intermediate (discontinued)
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol 2-Cl, 4-CF₃ on phenoxy ring; 2-NO₂ on phenol Phenol, nitro, halogen C₁₃H₇ClF₃NO₄ 333.65 Herbicide intermediate (acifluorfen precursor)
3-(2-Chloro-4-trifluoromethylphenoxy)benzoic acid 2-Cl, 4-CF₃ on phenoxy ring; benzoic acid Carboxylic acid, halogen C₁₄H₈ClF₃O₃ 340.66 Intermediate for herbicides (e.g., fomesafen)
Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) 2-Cl, 4-CF₃ on phenoxy ring; benzoic acid Carboxylic acid, nitro, halogen C₁₄H₇ClF₃NO₅ 385.66 Herbicide (protoporphyrinogen oxidase inhibitor)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide 2-Cl, 5-CF₃ on phenoxy ring; methanesulfonamide Sulfonamide, nitro, halogen C₁₅H₁₀ClF₃N₂O₆S 438.76 Experimental herbicide

Key Structural Differences :

  • Positional isomerism: The substitution pattern of chlorine and trifluoromethyl groups on the phenoxy ring (e.g., 2-Cl-5-CF₃ vs. 2-Cl-4-CF₃) significantly impacts biological activity. For example, acifluorfen (4-CF₃) is a commercial herbicide, whereas the 5-CF₃ variant is discontinued .
  • Functional groups: Replacement of the phenol group with a benzoic acid (as in acifluorfen) or sulfonamide (as in the benzamide derivative) alters solubility and target binding .

Table 2: Binding Affinity and Enzyme Inhibition

Compound Target Receptor/Enzyme Binding Score (kcal/mol) Inhibition Mechanism
This compound Thyroid hormone receptor (TRα) Not reported Predicted binder (similar to diphenyl ethers)
Acifluorfen Protoporphyrinogen oxidase (PPO) −41.44 (model score) Competitive inhibition, disrupts chlorophyll biosynthesis
Tetrabromobisphenol A bis(2-hydroxyethyl) ether (TBBPA-BHEE) TRα, thyroid hormone transport −29.55 to −41.44 Flame retardant with endocrine-disrupting potential

Key Findings :

  • Diphenyl ethers like acifluorfen exhibit strong PPO inhibition, critical for their herbicidal activity .
  • The target compound shares structural motifs with TRα binders (e.g., halogenation, nitro groups), though its specific binding data remain unreported .

Regulatory and Commercial Status

  • Acifluorfen : Widely used in agriculture; listed under EPA Pesticide Chemical Code 114402 .
  • TBBPA-BHEE : Marketed as a flame retardant, with ongoing scrutiny for environmental persistence .

Biological Activity

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, also known by its CAS number 309727-48-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by various research findings and case studies.

The molecular formula of this compound is C13H7ClF3NO4, with a molecular weight of 333.65 g/mol. The compound appears as a solid with a melting point ranging between 68.5 °C and 73 °C .

PropertyValue
Molecular FormulaC13H7ClF3NO4
Molecular Weight333.65 g/mol
Melting Point68.5 - 73 °C
CAS Number309727-48-8

Synthesis

The synthesis of this compound typically involves reactions between aryl halides and resorcinol derivatives, which facilitate the formation of the aryloxy linkage crucial for its biological activity . Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research purposes.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily focusing on its role as an inhibitor in various enzymatic pathways.

1. Enzyme Inhibition:

  • Cyclooxygenase (COX) Inhibition: Studies have shown that compounds similar to this one can inhibit COX enzymes, which are involved in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
  • Nitric Oxide Synthase (NOS) Inhibition: The compound has been evaluated for its ability to inhibit different isoforms of NOS, which plays a crucial role in various physiological processes including vasodilation and neurotransmission .

2. Antimicrobial Activity:

  • Preliminary studies indicate that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens remains limited .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the mechanisms by which they exert their effects:

  • Case Study on COX-2 Inhibition: A study demonstrated that structurally similar aryloxy phenols effectively inhibited COX-2 activity in vitro, leading to reduced prostaglandin synthesis in inflammatory models .
  • Study on NOS Isoforms: Research involving the inhibition of NOS isoforms highlighted the potential of such compounds in managing conditions related to excessive nitric oxide production, such as neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves coupling 2-chloro-5-(trifluoromethyl)phenol derivatives with nitrophenol precursors. A reflux setup with concentrated hydrochloric acid and sulfuric acid as catalysts (common in nitro-phenolic reactions) is recommended . For yield optimization:
  • Use methylal (formaldehyde dimethyl acetal) as a methylating agent to stabilize intermediates.
  • Monitor reaction progress via HPLC or TLC to isolate intermediates.
  • Example yields from analogous compounds (e.g., 2-hydroxy-5-nitrobenzyl chloride) show 70–85% efficiency under controlled stoichiometry .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Resolve the nitro and trifluoromethyl group orientations (see triclinic crystal system data from analogous 5-chloro-2-nitrophenol: a = 7.539 Å, b = 8.164 Å, α = 94.75°) .
  • NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenol) and CF₃ groups (δ -60 to -70 ppm in ¹⁹F NMR).
  • IR : Expect peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1120 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • The electron-withdrawing nitro group deactivates the aromatic ring, requiring strong nucleophiles (e.g., Grignard reagents) for substitution.
  • The trifluoromethyl group increases hydrophobicity, impacting solubility in polar solvents. Computational modeling (DFT) can predict regioselectivity in reactions like Suzuki-Miyaura couplings .
  • Example: In 5-fluoro-2-nitrophenylacetic acid, steric hindrance from substituents reduces reaction rates by 30–40% compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for structurally related compounds?

  • Methodological Answer :
  • Compare bioassay conditions: Variations in solvent (DMSO vs. aqueous buffers) affect membrane permeability. For instance, 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide shows 50% higher activity in DMSO .
  • Replicate assays under standardized OECD guidelines (e.g., cytotoxicity via MTT assay at 24–48 hr incubation).
  • Use structure-activity relationship (SAR) models to isolate contributions of the chloro and nitro groups .

Q. How can environmental fate studies be designed to assess degradation pathways of this compound?

  • Methodological Answer :
  • Hydrolysis : Test pH-dependent stability (pH 3–9) under UV light to simulate photolysis.
  • Microbial degradation : Use soil microcosms with Pseudomonas spp., monitoring metabolites via LC-MS.
  • Reference the INCHEMBIOL project framework for abiotic/biotic transformation studies .

Critical Analysis of Contradictions

  • Synthetic Yield Discrepancies : Variations in HCl purity (32–37% concentration) can alter reaction kinetics by 15–20% .
  • Biological Activity : Discrepancies in IC₅₀ values may stem from assay temperature (25°C vs. 37°C), as seen in 5-ethyl-4-fluoro-2-(2-nitrophenoxy)phenol studies .

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